molecular formula C3H5N3O B14280128 N-Hydroxy-1H-imidazol-5-amine CAS No. 126208-93-3

N-Hydroxy-1H-imidazol-5-amine

Cat. No.: B14280128
CAS No.: 126208-93-3
M. Wt: 99.09 g/mol
InChI Key: XDKSUYPVQXGPOU-UHFFFAOYSA-N
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Description

N-Hydroxy-1H-imidazol-5-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-1H-imidazol-5-amine can be achieved through various methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method involves the reaction of hydroxylamine with ethyl glyoxalate to form an N-oxide intermediate, which then cyclizes to form the desired imidazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of imidazole synthesis, such as the use of catalytic cyclization reactions and the incorporation of functional groups, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-1H-imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted imidazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Hydroxy-1H-imidazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-Hydroxy-1H-imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

N-Hydroxy-1H-imidazol-5-amine can be compared with other similar compounds, such as:

These compounds share the imidazole core structure but differ in their functional groups, which can significantly impact their chemical properties and applications.

Properties

CAS No.

126208-93-3

Molecular Formula

C3H5N3O

Molecular Weight

99.09 g/mol

IUPAC Name

N-(1H-imidazol-5-yl)hydroxylamine

InChI

InChI=1S/C3H5N3O/c7-6-3-1-4-2-5-3/h1-2,6-7H,(H,4,5)

InChI Key

XDKSUYPVQXGPOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)NO

Origin of Product

United States

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